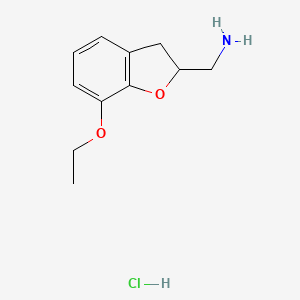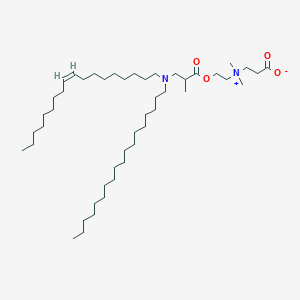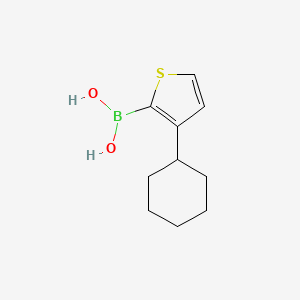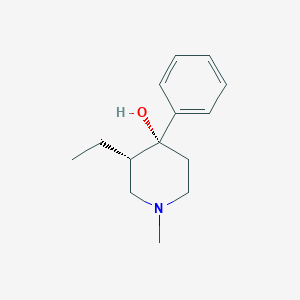
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of chiral centers at the 3 and 4 positions adds to its complexity and potential for enantioselective synthesis and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol can be achieved through various methods. One common approach involves the use of enantioselective catalytic hydrogenation of a suitable precursor. For instance, starting from a substituted pyridine, the compound can be synthesized through a series of steps including alkylation, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These methods are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. The use of chiral catalysts and advanced purification techniques are common in industrial settings .
化学反応の分析
Types of Reactions
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the piperidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .
科学的研究の応用
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor or intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
作用機序
The mechanism of action of (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
類似化合物との比較
Similar Compounds
(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol: The enantiomer of the compound, which may exhibit different biological activities.
(3S,4R)-3-methoxy-4-methylaminopyrrolidine: Another chiral piperidine derivative with distinct chemical and biological properties
Uniqueness
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing enantioselective synthesis methods .
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14+/m0/s1 |
InChIキー |
QESXDAXFGSYTML-GXTWGEPZSA-N |
異性体SMILES |
CC[C@H]1CN(CC[C@@]1(C2=CC=CC=C2)O)C |
正規SMILES |
CCC1CN(CCC1(C2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


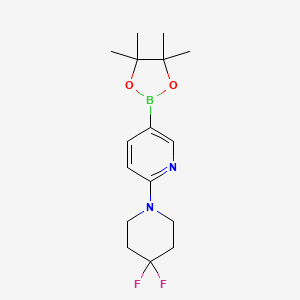
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)

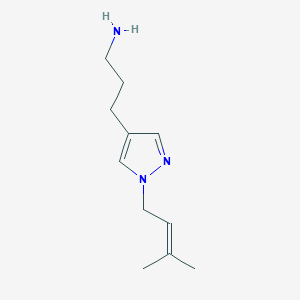
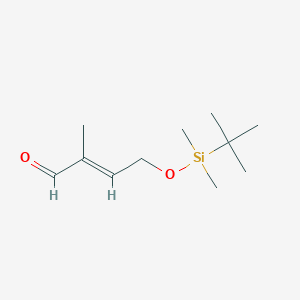
![6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13342457.png)
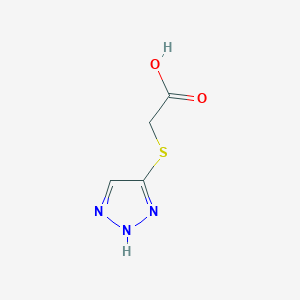
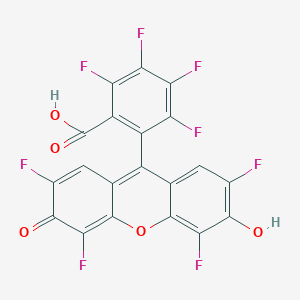
![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)
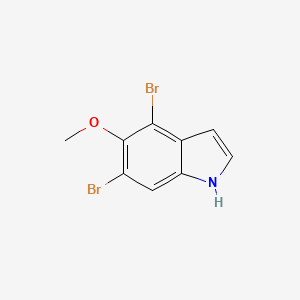
![7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B13342490.png)
